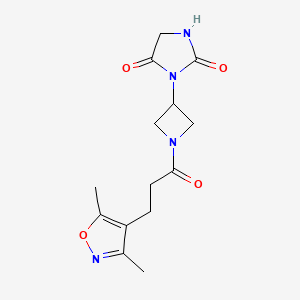

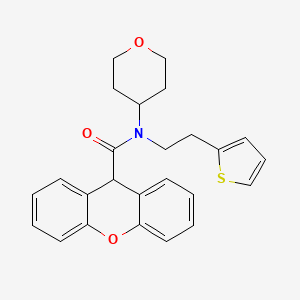

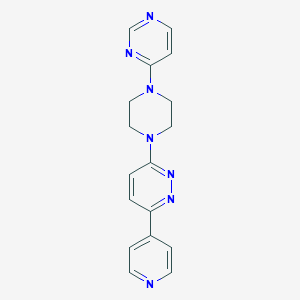

![molecular formula C11H5ClF3N3S2 B2400492 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole CAS No. 338775-63-6](/img/structure/B2400492.png)

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3-Chloro-5-(trifluoromethyl)pyridin . These types of compounds are often used as building blocks in the synthesis of various agrochemicals and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, are often synthesized through various organic reactions . For example, palladium-catalyzed monoalkoxycarbonylation has been reported for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The trifluoromethyl group (-CF3) and the chloro group (-Cl) are likely attached to the pyridine ring .Scientific Research Applications

Synthesis and Molecular Structures

- Substituted 3-hydroxypyrazoles were used to synthesize 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, contributing to the understanding of molecular and crystal structures in this compound class (Rodinovskaya et al., 2003).

- Isothiazoles like 5-cyano-3-methylisothiazole-4-carboxylate were synthesized from primary enamines, showcasing a method related to Woodward’s synthesis (Clarke et al., 1998).

Derivative Synthesis

- Novel triazoles containing 2H-pyrano[2, 3-b]pyridine moiety were synthesized, enhancing our understanding of these compounds' structure and potential applications (Kumar & Mashelkar, 2007).

- The synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives, which contributes to the expanding knowledge of heterocyclic chemistry (Bi-hui, 2010).

Antimicrobial and Biological Activities

- Research on the antibacterial and surface activity of 1,2,4-triazole derivatives opens up potential for pharmaceutical applications (El-Sayed, 2006).

- New 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated potential antioxidant and antiradical activities (Bekircan et al., 2008).

Phosphorescence and Spectroscopy

- Theoretical investigation into the phosphorescence spectra and quantum yields of iridium(III) complexes with related ligands shows applications in material science, particularly in organic light-emitting diodes (Guo et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are known to interact with various targets, depending on their specific structure and the presence of additional functional groups .

Mode of Action

It’s worth noting that the trifluoromethyl group and the pyridine moiety in similar compounds are thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety may play a role in the interaction with its targets .

Biochemical Pathways

Similar compounds have been used in the protection of crops from pests, suggesting that they may affect pathways related to pest metabolism or survival .

Result of Action

Similar compounds have shown significant biological activities in the agrochemical and pharmaceutical industries , suggesting that this compound may also have notable effects at the molecular and cellular levels.

properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISMZCIHOJVXST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

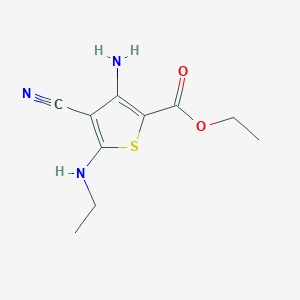

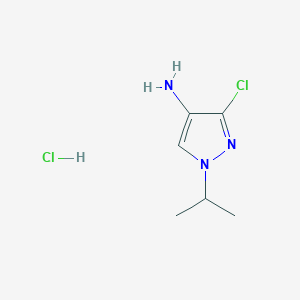

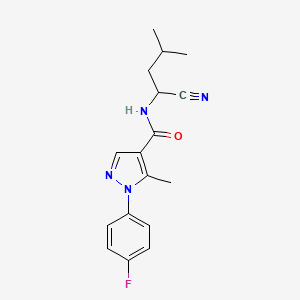

![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)

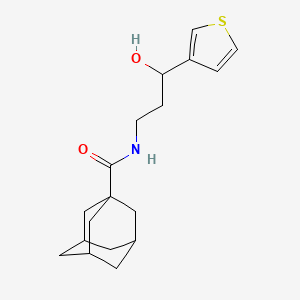

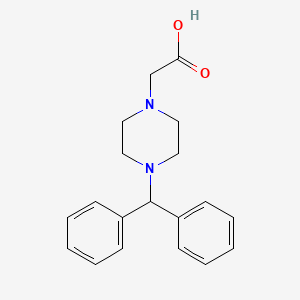

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)

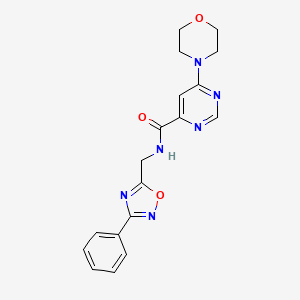

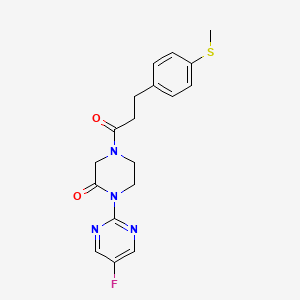

![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)